

# 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole chemical properties

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## Compound of Interest

**Compound Name:** 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole

**Cat. No.:** B1298763

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An In-Depth Technical Guide to **2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole**

## Executive Summary

This technical guide provides a comprehensive overview of **2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Belonging to the esteemed class of 2-aminothiazoles, this molecule serves as a valuable scaffold for the synthesis of novel bioactive agents.<sup>[1]</sup> This document delineates its core physicochemical properties, provides a detailed methodology for its synthesis and characterization, explores its potential biological activities based on the broader 2-aminothiazole class, and outlines essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the utility and application of this compound.

## Introduction to the 2-Aminothiazole Scaffold

### The Privileged 2-Aminothiazole Core

The 2-aminothiazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.<sup>[2][3]</sup> <sup>[4]</sup> Its unique electronic and structural features allow it to interact with a wide array of biological targets. Molecules incorporating this moiety have demonstrated a vast spectrum of

pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and antioxidant properties.<sup>[2][5]</sup> This versatility makes the 2-aminothiazole framework an attractive starting point for the design and synthesis of novel therapeutic agents.<sup>[3][5]</sup>

## Structural Features of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole

The subject molecule, with CAS Number 87999-04-0, is a distinct derivative that combines the reactive 2-aminothiazole ring with a bulky, lipophilic 5,6,7,8-tetrahydronaphthyl group.

- 2-Aminothiazole Ring: This is the pharmacophore, the core functional unit responsible for potential biological interactions. The endocyclic nitrogen and exocyclic amine group can act as hydrogen bond donors and acceptors, crucial for binding to enzyme active sites or receptors.
- Tetrahydronaphthyl Moiety: This partially saturated bicyclic aromatic system significantly increases the molecule's lipophilicity. This property is critical for influencing its pharmacokinetic profile, including membrane permeability and metabolic stability. The rigid structure can also facilitate specific hydrophobic interactions within target protein pockets, potentially enhancing binding affinity and selectivity.

The synergy between the polar, reactive aminothiazole core and the nonpolar, sterically demanding tetrahydronaphthyl side chain defines the compound's unique chemical personality and therapeutic potential.

## Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

## Core Chemical Identifiers

Property	Value	Reference
CAS Number	87999-04-0	[6]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> S	[6][7]
Molecular Weight	230.33 g/mol	
IUPAC Name	4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine	[8]
Synonym(s)	4-(1,2,3,4-Tetrahydronaphthalen-6-yl)thiazol-2-amine	
InChI Key	XCDNQJNJCJJQEC-UHFFFAOYSA-N	

## Physical Properties

Property	Value	Reference
Appearance	Solid	
Melting Point	105-110 °C	
Solubility	While specific data is limited, the presence of the naphthyl group is suggested to enhance stability and solubility in organic solvents.[9]	

## Anticipated Spectroscopic Profile

While specific spectra for this exact compound are not publicly cataloged, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

- <sup>1</sup>H NMR: Expected signals would include aromatic protons on the tetrahydronaphthyl ring, aliphatic protons from the saturated portion of the naphthyl system (likely appearing as

multiplets), a distinct singlet for the proton on the C5 position of the thiazole ring, and a broad singlet for the  $-\text{NH}_2$  protons.

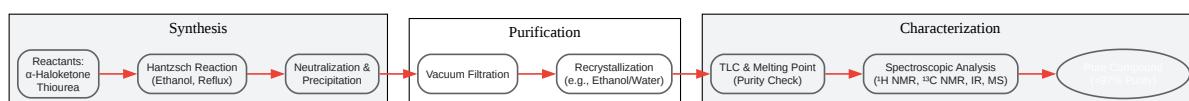
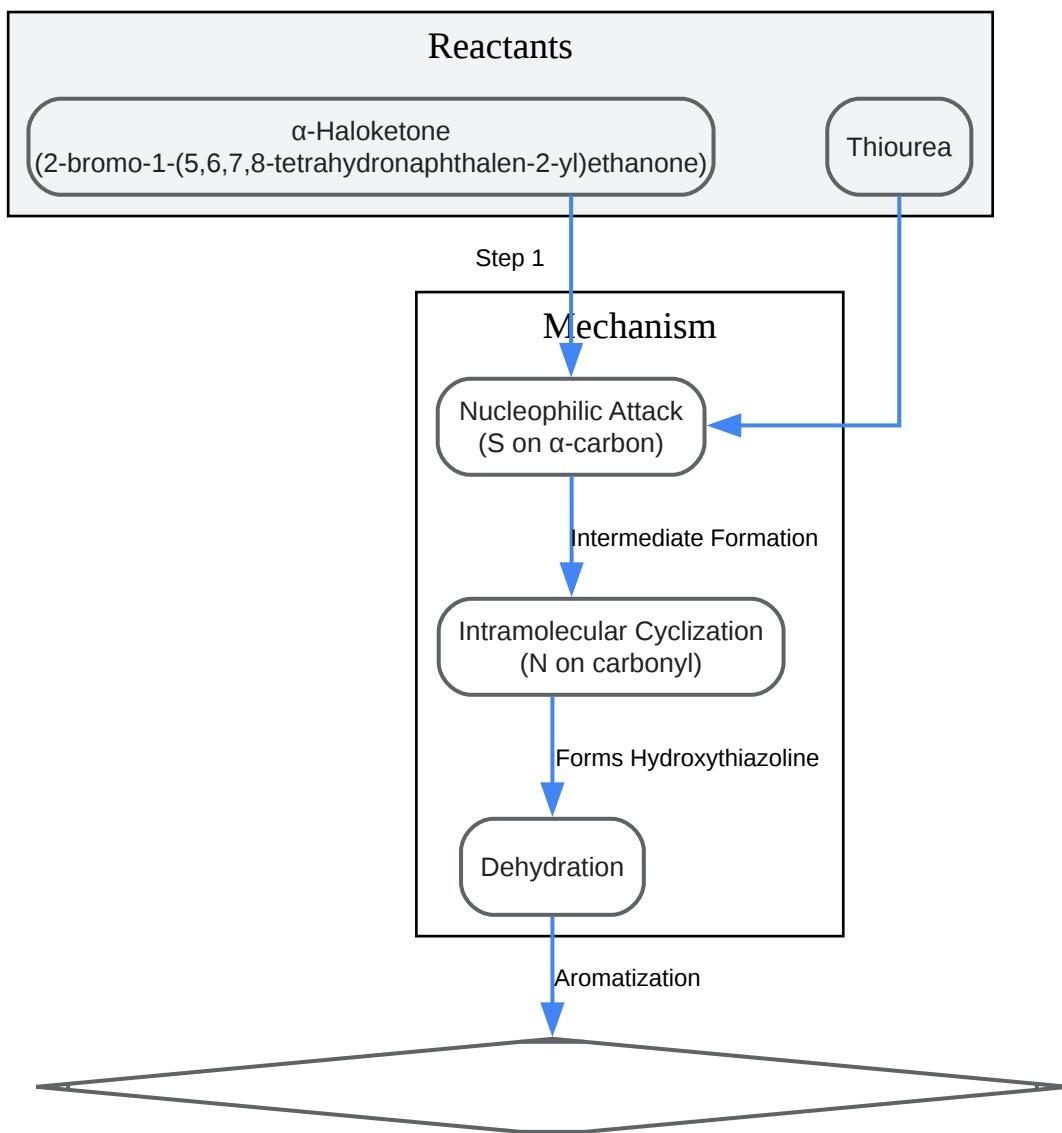
- $^{13}\text{C}$  NMR: The spectrum would show characteristic signals for the aromatic and aliphatic carbons of the tetrahydronaphthyl group, as well as three distinct signals for the thiazole ring carbons, with the C2 carbon bearing the amino group being the most deshielded.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around  $3100\text{-}3500\text{ cm}^{-1}$ ), C=N and C=C stretching within the thiazole and aromatic rings (around  $1500\text{-}1650\text{ cm}^{-1}$ ), and C-H stretching for both aromatic and aliphatic components.
- Mass Spectrometry (MS): The molecular ion peak  $[\text{M}]^+$  would be observed at  $\text{m/z } 230.087$ . [8] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted collision cross-section data for various adducts, such as  $[\text{M}+\text{H}]^+$ , is available, which can aid in identification.[8]

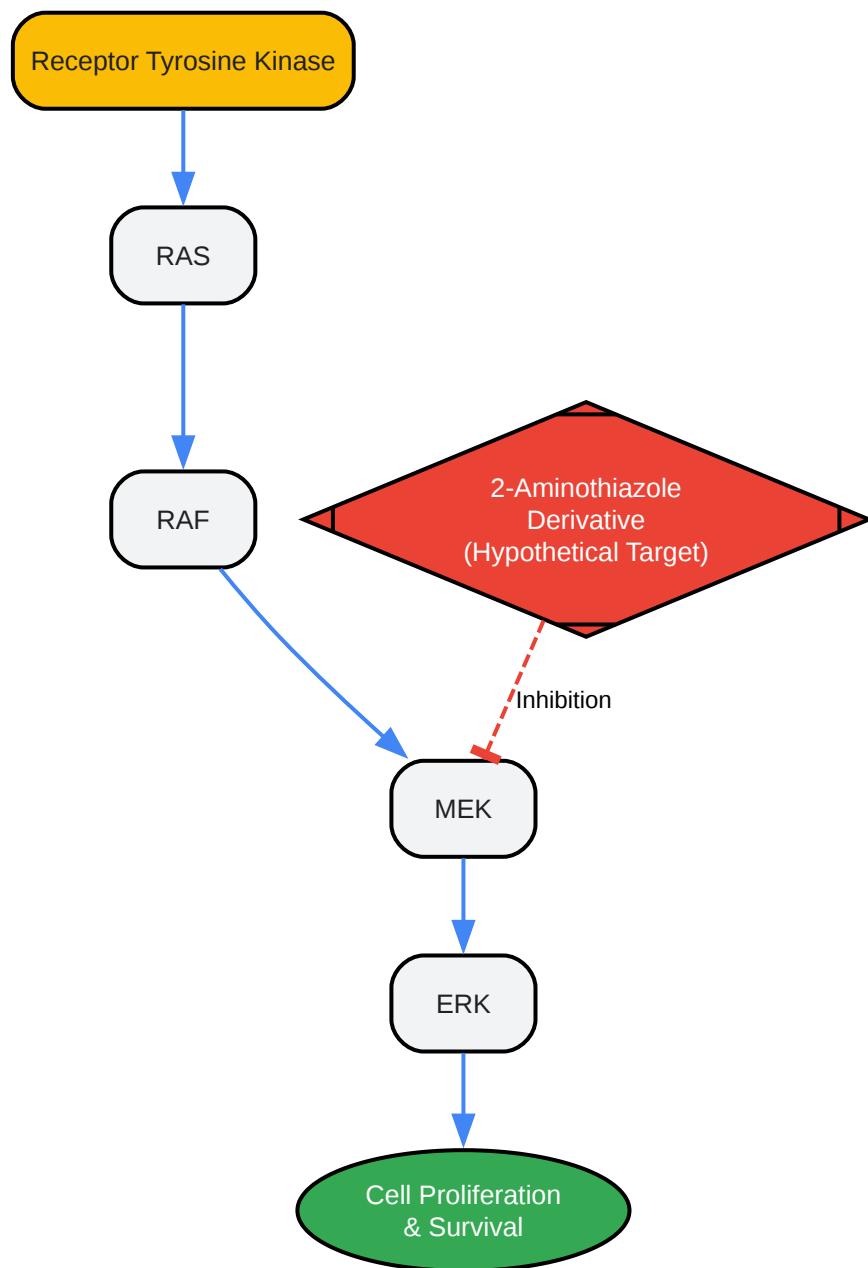
## Synthesis and Characterization

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being the most prominent and reliable method.[3][10]

## Retrosynthetic Analysis & Mechanistic Overview

The Hantzsch synthesis involves the condensation of an  $\alpha$ -haloketone with a thiourea derivative.[10][11] For the target molecule, the key disconnection is across the thiazole ring, leading back to thiourea and 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The latter can be prepared by the bromination of the corresponding commercially available acetophenone.





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